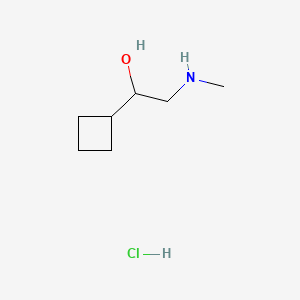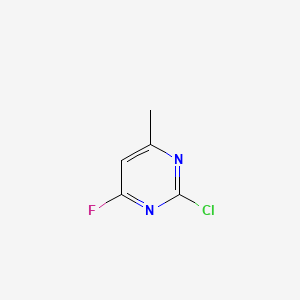![molecular formula C7H2ClNO3 B13466569 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 81514-73-0](/img/structure/B13466569.png)
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3,4-dicarboxylic acid with dehydrating agents to form the desired furo[3,4-b]pyridine ring system . The reaction conditions often involve the use of solvents like acetic anhydride and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit key enzymes or modulate receptor activity, thereby affecting cellular pathways involved in disease progression . Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,4-b]pyridine-5,7-dione: A structurally related compound without the chlorine substituent.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also feature a fused heterocyclic system and are used in similar applications.
Uniqueness
2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This structural feature allows for the development of derivatives with tailored properties for specific applications .
Propiedades
Número CAS |
81514-73-0 |
|---|---|
Fórmula molecular |
C7H2ClNO3 |
Peso molecular |
183.55 g/mol |
Nombre IUPAC |
2-chlorofuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H2ClNO3/c8-4-2-1-3-5(9-4)7(11)12-6(3)10/h1-2H |
Clave InChI |
IGWQQTNBLBJBKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=O)OC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine hydrochloride](/img/structure/B13466501.png)

![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)



